(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride
Description
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride is a synthetic small molecule characterized by a piperidine ring substituted with a pyrimidine moiety at position 2. The pyrimidine ring bears a methylthio (-SMe) group at position 2 and is linked to the piperidine via position 3. The methanamine group at the piperidine’s position 2 is protonated as a hydrochloride salt, enhancing solubility for pharmaceutical applications.
Properties
IUPAC Name |
[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPISBHHXRZPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCCC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Intermediate Synthesis
A common starting point is 4,6-dichloro-2-(methylthio)pyrimidine, synthesized via chlorination of dihydroxypyrimidine precursors using phosphorus trichloride (PCl₃). For example:
This intermediate allows sequential nucleophilic substitutions at the 4- and 6-positions.
Piperidine Ring Functionalization Strategies
Aza-Sakurai Cyclization for Piperidine Formation
Martin et al. demonstrated spiropiperidine synthesis via [5 + 1] aza-Sakurai cyclization, combining aldehydes and amines (Scheme 47B). Adapting this method:
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Condensation of an aldehyde with a primary amine forms an imine.
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Intramolecular cyclization generates the piperidine ring.
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Post-functionalization introduces the methanamine side chain.
Advantages : High atom economy and compatibility with diverse aldehydes.
Methylthio Group Introduction
Radical Cross-Coupling with Nickel Catalysis
Recent advances by Scripps Research and Rice University highlight nickel-catalyzed C–S bond formation. A methylthio radical, generated from dimethyl disulfide, couples with pyrimidine at the 2-position under electrochemical conditions.
Conditions :
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Catalyst : NiCl₂(dme) (5 mol%).
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Ligand : 2,2'-Bipyridine.
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Current : 5 mA, 25°C, 6 hours.
This method avoids pre-functionalized pyrimidines, streamlining synthesis.
Thiolation via Nucleophilic Substitution
Traditional approaches use sodium thiomethoxide (NaSMe) to displace chloride at the pyrimidine’s 2-position:
Yields exceed 80% in DMF at 100°C.
Final Assembly and Hydrochloride Salt Formation
Coupling of Pyrimidine and Piperidine Moieties
The fully functionalized pyrimidine (4-(piperidin-2-ylmethanamine)-2-(methylthio)pyrimidine) is treated with HCl gas in ethyl acetate to form the hydrochloride salt.
Typical Procedure :
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Dissolve the free base in ethyl acetate (10 mL/g).
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Bubble HCl gas until pH ≈ 1.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloropyrimidine + Piperidine amine | 70–75 | Simple conditions, scalable | Requires pre-functionalized pyrimidine |
| Radical Cross-Coupling | Ni catalysis + Methylthio radical | 65–70 | No protective groups needed | Specialized electrochemical setup |
| Aza-Sakurai Cyclization | Imine formation + cyclization | 60–65 | Atom-economical | Limited substrate scope |
Chemical Reactions Analysis
Substitution Reactions at the Methylthio Group
The methylthio (-SMe) group on the pyrimidine ring undergoes nucleophilic displacement, enabling functional group interconversion. Key reactions include:
For example, oxidation with hydrogen peroxide generates sulfoxide intermediates critical for modulating electronic properties in drug discovery .
Functionalization of the Piperidine-Amine Moiety
The secondary amine and piperidine ring participate in alkylation, acylation, and Schiff base formation:
The hydrochloride salt enhances solubility in polar solvents, facilitating these reactions in aqueous or alcoholic media .
Cross-Coupling Reactions
The pyrimidine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for biaryl or heteroaryl extensions:
| Coupling Type | Catalyst System | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 55–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl halides/amines | 50–65% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies, particularly in antimalarial and anticancer research .
Salt Formation and Stability
The hydrochloride salt form undergoes pH-dependent equilibria:
| Property | Condition | Observation |
|---|---|---|
| Solubility | pH 1–3 (aqueous HCl) | >50 mg/mL |
| Degradation | pH > 8, 25°C | Free base precipitation (: 2 h) |
| Thermal Stability | 100°C, 24 h (solid state) | <5% decomposition |
Stability studies indicate optimal storage at 2–8°C under inert atmosphere .
Biological Activity Modulation
Reaction products exhibit varied pharmacological profiles:
Synthetic Optimization Insights
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Microwave-assisted synthesis reduces reaction times from days to hours (e.g., pyrimidine cyclization from 72 h to 1 h) .
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Chlorination with POCl₃ achieves >90% conversion at 90°C but requires strict moisture control .
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Purification via silica chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures >95% purity .
This compound’s versatility in nucleophilic, coupling, and salt-formation reactions underscores its utility in medicinal chemistry. Strategic functionalization of its core structure enables tailored physicochemical and biological properties, supported by robust synthetic methodologies .
Scientific Research Applications
The compound (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride is a member of the piperidine and pyrimidine families, which has garnered interest in various scientific fields, particularly in medicinal chemistry. This article explores its applications, mechanisms of action, and relevant research findings based on available literature.
Properties
The compound features a complex structure that includes a piperidine ring and a methylthio-substituted pyrimidine moiety. This structural diversity is responsible for its varied biological activities.
Anticancer Research
The compound has shown potential in cancer research due to its interaction with hypoxia-inducible factor 1 (HIF-1). HIF-1 is crucial for cellular responses to low oxygen levels, particularly in tumor microenvironments. Studies indicate that this compound can induce apoptosis in cancer cells by upregulating cleaved caspase-3 and influencing the expression of genes involved in cell cycle regulation, such as p21.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties through modulation of specific biochemical pathways. By influencing inflammatory mediators, it could potentially be used in treating conditions characterized by excessive inflammation.
Drug Development
Due to its diverse biological activities, the compound is being explored as a lead candidate for drug development in various therapeutic areas, including oncology and infectious diseases. Its ability to target critical pathways makes it a valuable candidate for further pharmaceutical exploration .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Mechanistic Studies : Research has demonstrated that the compound interacts with HIF-1α, affecting gene expression related to tumor growth and survival under hypoxic conditions.
- In Vitro Studies : Laboratory experiments have shown that treatment with this compound results in increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Evaluation : Initial tests against selected bacterial strains indicate some level of antimicrobial activity, warranting further investigation into its spectrum of activity and mechanism .
Mechanism of Action
The mechanism of action of (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
C-[1-(6-Methoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-Methylamine Hydrochloride
- Molecular Formula : C₁₃H₂₁ClN₄OS
- Key Features :
- Pyrimidine substituents: Methoxy (-OMe) at position 6 and methylthio (-SMe) at position 2.
- Piperidine linkage at position 4 (vs. position 2 in the target compound).
- Positional isomerism (piperidin-4-yl vs. piperidin-2-yl) may lead to divergent conformational preferences, affecting target binding .
1-[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methanamine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₅
- Key Features :
- Fused pyrrolopyrimidine system instead of a simple pyrimidine.
- Piperidine linkage at position 4.
- Absence of a methylthio group may reduce sulfur-mediated hydrophobic interactions .
PF-04455242 Hydrochloride
- Molecular Formula : C₂₁H₂₈ClN₂O₂S
- Key Features :
- Biphenyl core with a pyrrolidinylsulfonyl group.
- Structurally distinct from the target compound but shares a hydrochloride salt and amine functionality.
- The biphenyl system increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration .
(1-(4-Methylbenzyl)piperidin-2-yl)methanamine Hydrochloride
- Molecular Formula : C₁₄H₂₃ClN₂
- Key Features :
- 4-Methylbenzyl substituent on piperidine instead of pyrimidine.
- Lack of a heterocyclic pyrimidine may reduce specificity for nucleotide-binding targets .
2-Pyrimidinemethanamine, 4-(4-pyridinyl)-, Hydrochloride (1:2)
- Molecular Formula : C₁₀H₁₁ClN₄
- Key Features :
- Pyridinyl substituent at pyrimidine position 4.
- Hydrochloride salt in a 1:2 stoichiometry.
- Implications :
Comparative Analysis Table
Key Takeaways
- Structural Influence on Activity : The methylthio group in the target compound may confer unique hydrophobic and electronic interactions compared to methoxy or fused-ring analogs.
- Positional Isomerism : Piperidine linkage position (2 vs. 4) significantly alters molecular conformation, impacting target binding.
- Salt Stoichiometry : Hydrochloride ratios (1:1 vs. 1:2) affect solubility and crystallinity, with implications for formulation.
Biological Activity
The compound (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C12H17N3S·HCl
- Molecular Weight : 273.81 g/mol
- IUPAC Name : 1-(2-(methylthio)pyrimidin-4-yl)piperidin-2-ylmethanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. It is hypothesized to function as an inhibitor of specific kinases, potentially affecting pathways related to cancer cell proliferation and immune response modulation.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs leads to reduced cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Pyrimidine Compounds
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | CDK2 | 0.05 | MCF-7 (Breast Cancer) |
| Compound B | CDK4 | 0.10 | A549 (Lung Cancer) |
| This compound | TBD | TBD | TBD |
Immunomodulatory Effects
Additionally, the compound may exhibit immunomodulatory effects by influencing the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy. Similar compounds have been documented to enhance T-cell activity against tumors by blocking these inhibitory signals.
Case Studies
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In Vivo Studies
In a study involving murine models, a related pyrimidine compound demonstrated a significant reduction in tumor size when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic efficacy. -
Cell Culture Experiments
In vitro assays showed that the compound could reduce cell viability in several cancer cell lines, indicating its potential as a therapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that while effective at low concentrations, higher doses may lead to cytotoxicity in non-target cells.
Table 2: Toxicity Profile of Pyrimidine Derivatives
| Compound Name | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Compound A | 100 | Weight loss, lethargy |
| Compound B | 150 | Organ toxicity |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What safety precautions are essential when handling (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods for synthesis or handling powdered forms to prevent aerosol exposure .
- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC Analysis : Use a Primesep 100 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Retention times and peak integration can identify impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (292.2 g/mol) via ESI-MS in positive ion mode .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer :
- Reaction Optimization : Use dichloromethane as a solvent with NaOH for nucleophilic substitution. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Recrystallize the crude product in ethanol/HCl to isolate the hydrochloride salt, achieving >95% purity .
Advanced Research Questions
Q. How can structural modifications influence the pharmacological profile of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methylthio group with ethylthio or methoxy groups to assess changes in receptor binding (e.g., dopamine D2 or serotonin receptors). Use molecular docking simulations (AutoDock Vina) and in vitro receptor assays .
- Metabolic Stability : Test cytochrome P450 inhibition (CYP3A4/2D6) using liver microsomes to evaluate metabolic pathways .
Q. How should researchers design experiments to resolve contradictions in reported biological activities?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare results with prior studies. Use positive controls (e.g., known receptor agonists) to validate assay sensitivity .
- Data Normalization : Apply statistical tools (ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability in compound purity or cell line differences .
Q. What advanced techniques are recommended for studying this compound’s environmental fate?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F guidelines to measure aerobic degradation in activated sludge. Monitor by LC-MS for breakdown products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) to assess ecological risks .
Key Considerations for Experimental Design
- Controlled Variables : Maintain consistent temperature (±0.5°C), solvent batch, and cell passage number to reduce variability .
- Replication : Use ≥3 biological replicates for in vitro assays and ≥4 experimental blocks for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
